Methyl 2-fluoromandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoromandelate is an organic compound that belongs to the class of fluorinated mandelates It is characterized by the presence of a fluorine atom attached to the benzene ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoromandelate can be synthesized through several methods. One common approach involves the fluorination of mandelic acid derivatives. The reaction typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure selective fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoromandelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-fluoromandelate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: this compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 2-fluoromandelate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors, potentially altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-fluoromandelate can be compared with other fluorinated mandelates and related compounds:
Methyl mandelate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 2-chloromandelate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
Methyl 2-bromomandelate:
The uniqueness of this compound lies in the specific effects imparted by the fluorine atom, such as increased metabolic stability and altered electronic properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-fluorophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRHGNPNLVZNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.